Manganese arsenide

magnetic ground state first-principles calculations spintronics

Researchers developing near-room-temperature magnetic cooling or spintronic devices require materials with strong magnetocaloric response at accessible operating temperatures. MnAs directly addresses this need with its first-order magnetostructural transition at ~317 K and giant magnetocaloric effect. • Giant MCE: ΔSM = 30 J/(kg·K) at 5 T - 2-4× conventional refrigerants • Ferromagnetic at RT; epitaxially integrable on GaAs(001) for spin injection • ~90% positive magnetoresistance at 8 T for high-sensitivity field sensors

Molecular Formula AsMn
Molecular Weight 129.85964 g/mol
CAS No. 12005-95-7
Cat. No. B084546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese arsenide
CAS12005-95-7
Molecular FormulaAsMn
Molecular Weight129.85964 g/mol
Structural Identifiers
SMILES[Mn]=[As]
InChIInChI=1S/As.Mn
InChIKeyNYOGMBUMDPBEJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Arsenide (CAS 12005-95-7): A Ferromagnetic Intermetallic with Near-Room-Temperature Magnetostructural Transition for Spintronics and Magnetocaloric Applications


Manganese arsenide (MnAs) is an intermetallic compound that crystallizes in the hexagonal NiAs-type structure and exhibits ferromagnetic ordering below its Curie temperature (TC ≈ 317 K) [1]. At TC, MnAs undergoes a first-order magnetostructural phase transition from a ferromagnetic hexagonal phase to a paramagnetic orthorhombic phase, accompanied by a giant magnetocaloric effect (MCE) and substantial magnetoresistance [2]. The compound belongs to the manganese pnictide family (MnP, MnAs, MnSb) and is distinguished from its analogs by its near-room-temperature transition temperature and large magnetic entropy change, making it a candidate material for magnetic refrigeration and spintronic devices [3].

Why MnAs Cannot Be Simply Replaced by Other Manganese Pnictides or Generic Ferromagnets in Critical Applications


Manganese pnictides (MnP, MnAs, MnSb) exhibit fundamentally different magnetic ground states and transition temperatures, precluding simple substitution. Density functional theory calculations reveal that MnP adopts an antiferromagnetic ground state, whereas MnAs and MnSb are ferromagnetic due to larger equilibrium volumes and reduced p-d coupling [1]. Even within the ferromagnetic subset, MnAs possesses a unique combination of a first-order magnetostructural phase transition at ~317 K—directly accessible near room temperature—coupled with a giant magnetocaloric effect and ~90% magnetoresistance [2]. MnSb, by contrast, lacks this first-order transition, and MnP's antiferromagnetic ordering renders it unsuitable for ferromagnetic spintronic injection layers. Generic ferromagnets such as Gd exhibit only second-order magnetic transitions with substantially smaller entropy changes per unit field [3].

Quantitative Differentiation of MnAs from Closest Analogs: Magnetic Ground State, Magnetocaloric Effect, Magnetoresistance, and High-Pressure Phase Stability


Ferromagnetic Ground State Distinguishes MnAs from Antiferromagnetic MnP

First-principles spin-density-functional calculations demonstrate that MnAs adopts a ferromagnetic (FM) ground state, whereas MnP is antiferromagnetic (AFM). This divergence is attributed to the larger equilibrium volume of MnAs, which reduces p-d and d-d couplings for the majority spin channel [1]. The FM ground state of MnAs enables its use as a spin injection layer in spintronic devices, a function not possible with AFM MnP.

magnetic ground state first-principles calculations spintronics

Giant Magnetocaloric Effect: MnAs Surpasses Conventional Refrigerants by a Factor of 2–4

MnAs exhibits a giant magnetocaloric effect (MCE) at its first-order magnetostructural transition near 318 K, with a maximum magnetic entropy change (ΔSM) of 30 J/(kg·K) under a 5 T field change [1]. This value exceeds that of conventional magnetic refrigerant materials by a factor of 2–4 [1]. Under applied hydrostatic pressure, the MCE becomes colossal, reaching 267 J/(kg·K) at 5 T [2].

magnetocaloric effect magnetic refrigeration entropy change

Large Positive Magnetoresistance: MnAs Exhibits ~90% MR, Surpassing Isostructural NbAs and TaAs

Under an applied magnetic field of 8 T at room temperature, MnAs exhibits a large positive magnetoresistance of approximately 90% [1]. This value significantly exceeds that of the isostructural transition-metal arsenides NbAs (~75%) and TaAs (~25%), and contrasts with the diamagnetic or Pauli paramagnetic behavior of other TAs compounds (e.g., CoAs, VAs, TiAs) [1].

magnetoresistance transport properties spintronics

High-Pressure Stabilization of Orthorhombic Ferromagnetic Phase: P > 2.3 GPa Induces New MnAs Phase

Bulk MnAs undergoes a pressure-induced phase transformation at P > 2.3 GPa to a new ferromagnetic phase with orthorhombic structure, distinct from the ambient hexagonal phase [1]. This phase remains stable up to at least 8.5 GPa at room temperature [1]. In contrast, the substitution of As by P in MnAs1−xPx is equivalent to the application of external hydrostatic pressure, as demonstrated by first-principles calculations [2], underscoring that chemical substitution (MnP) cannot replicate the high-pressure behavior of pure MnAs.

high-pressure phase stability magnetostructural phase transition equation of state

Procurement-Driven Application Scenarios for Manganese Arsenide Based on Verified Performance Differentiation


Near-Room-Temperature Magnetic Refrigeration Prototypes and Caloric Cooling Systems

MnAs is procured for the development of magnetic cooling devices that operate near room temperature. Its giant magnetocaloric effect (ΔSM = 30 J/(kg·K) at 5 T) exceeds conventional refrigerants by a factor of 2–4, enabling more compact and efficient cooling cycles [1]. Under applied pressure, the colossal MCE (267 J/(kg·K)) further expands the design space for high-efficiency solid-state refrigerators [2].

Semiconductor Spintronics: Ferromagnetic Spin Injection Layers on GaAs and Si Substrates

The ferromagnetic ground state of MnAs at room temperature makes it a prime candidate for electrical spin injection into GaAs and Si based spintronic devices [1]. Unlike antiferromagnetic MnP, MnAs can be grown epitaxially on semiconductor substrates (e.g., GaAs(001)) to form hybrid ferromagnet-semiconductor heterostructures essential for spin transistors and spin diodes [2].

Magnetic Field Sensors Leveraging Large Room-Temperature Magnetoresistance

MnAs exhibits a large positive magnetoresistance of ~90% at room temperature under 8 T, significantly higher than NbAs (~75%) and TaAs (~25%) [1]. This property is exploited in the fabrication of magnetic field sensors and read heads for magnetic recording, where high MR ratios directly translate to improved sensitivity and signal-to-noise performance.

Fundamental High-Pressure Magnetism Research and Pressure-Tunable Spintronic Prototypes

The pressure-induced transformation of MnAs to a new ferromagnetic orthorhombic phase at P > 2.3 GPa, stable to at least 8.5 GPa, provides a model system for studying magnetostructural coupling and pressure-tuned magnetic ordering [1]. This behavior is not replicated by chemical substitution with phosphorus (MnP) [2], making pure MnAs essential for high-pressure magnetic phase diagram investigations.

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